TBA-354 is a novel compound developed as a next-generation anti-tuberculosis agent, specifically designed to combat infections caused by Mycobacterium tuberculosis. It belongs to the class of nitroimidazoles, which are known for their bactericidal properties. TBA-354 has shown significant potency against both replicating and non-replicating strains of Mycobacterium tuberculosis, making it a promising candidate in the fight against tuberculosis, particularly in drug-resistant cases .
TBA-354 was synthesized through collaborative studies led by the Global Alliance for TB Drug Development, aiming to identify effective treatments for tuberculosis. It is classified as a nitroimidazole derivative and is noted for its enhanced metabolic stability compared to other compounds in the same class, such as PA-824 and delamanid . The compound's chemical formula is CHNO, with a molecular weight of 436.34 g/mol .
The synthesis of TBA-354 involves several key steps that utilize established organic chemistry techniques. The general approach includes:
For instance, one synthetic pathway involves the treatment of imidazole derivatives with various reagents under controlled conditions to yield TBA-354 efficiently.
The molecular structure of TBA-354 features a pyridine-containing biaryl framework, which contributes to its biological activity. The compound exhibits a complex arrangement that allows for effective interaction with bacterial targets.
This structural configuration is crucial for its mechanism of action against Mycobacterium tuberculosis.
TBA-354 undergoes various chemical reactions that are essential for its activity:
These reactions are pivotal in determining the pharmacological profile of TBA-354, influencing its potency and stability in biological systems .
TBA-354 exerts its antibacterial effects primarily through the following mechanisms:
TBA-354 exhibits several notable physical and chemical properties:
These properties contribute to its potential as an effective treatment option for tuberculosis.
TBA-354 is primarily researched for its application in treating tuberculosis, particularly multidrug-resistant strains. Its potential uses include:
The ongoing research into TBA-354 aims to establish it as a critical component in modern tuberculosis treatment regimens, addressing the urgent need for effective therapies against resistant strains .
TBA-354 ((S)-2-nitro-6-((6-(4-(trifluoromethoxy)phenyl)pyridin-3-yl)methoxy)-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine) is a structurally optimized nitroimidazo-oxazine with the chemical formula C₁₉H₁₅F₃N₄O₅ and a molecular weight of 436.34 g/mol (CAS No. 1257426-19-9) [1] [6]. Its architecture features three critical modules:
Table 1: Key Molecular Descriptors of TBA-354
Property | Value |
---|---|
Molecular Formula | C₁₉H₁₅F₃N₄O₅ |
Molecular Weight | 436.34 g/mol |
CAS Registry Number | 1257426-19-9 |
Chiral Center | (S)-configuration at C6 |
Key Functional Groups | Nitroimidazo-oxazine, Pyridine-biaryl, -OCF₃ |
Solubility (DMSO) | 100 mg/mL (229.18 mM) |
TBA-354 emerged from a systematic medicinal chemistry campaign to overcome limitations of early nitroimidazoles (e.g., mutagenicity of CGI-17341; poor bioavailability of delamanid) [5] [6]. The synthesis involves:
Stepwise Synthesis:
Key Optimizations:
TBA-354 bridges the potency of delamanid and the pharmacokinetic advantages of pretomanid through strategic structural innovations.
Table 2: Comparative Activity Against M. tuberculosis H37Rv
Compound | Class | Aerobic MIC₉₀ (μg/mL) | Hypoxic MIC₉₀ (LORA, μg/mL) | Resistance Frequency |
---|---|---|---|---|
TBA-354 | Nitroimidazo-oxazine | 0.006–0.012 | 0.013 | 3.0 × 10⁻⁷ |
Delamanid (OPC-67683) | Nitroimidazo-oxazole | 0.002–0.006 | 0.006 | 1.2 × 10⁻⁷ |
Pretomanid (PA-824) | Nitroimidazo-oxazine | 0.031–0.063 | 0.063 | 2.5 × 10⁻⁶ |
Structural Determinants of Efficacy:
Table 3: Pharmacokinetic Properties in Murine Models
Parameter | TBA-354 | Delamanid | Pretomanid |
---|---|---|---|
Oral Bioavailability | 89% | 47% | 68% |
Elimination Half-life (h) | 64 | 38 | 18 |
Plasma Protein Binding | 82% | >99% | 85% |
AUC₀–₂₄ (μg·h/mL) | 35.2 | 12.1 | 8.7 |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7